molecular formula C11H13N3 B2721191 Methyl[(4-methylquinazolin-2-yl)methyl]amine CAS No. 1240527-06-3

Methyl[(4-methylquinazolin-2-yl)methyl]amine

Katalognummer: B2721191
CAS-Nummer: 1240527-06-3
Molekulargewicht: 187.246
InChI-Schlüssel: ZSTGCQKWFYJNES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl[(4-methylquinazolin-2-yl)methyl]amine is a chemical compound with the molecular formula C11H13N3. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(4-methylquinazolin-2-yl)methyl]amine typically involves the amidation of anthranilic acid derivatives followed by cyclization. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl[(4-methylquinazolin-2-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which can have different functional groups depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Methyl[(4-methylquinazolin-2-yl)methyl]amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl[(4-methylquinazolin-2-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The quinazoline core can bind to specific sites on these targets, modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-Methylquinazolin-2-yl)methanol: This compound has a hydroxyl group instead of a methylamine group.

    2-QuinazolineMethanol, 4-Methyl-: Similar structure with a methanol group.

    N-methyl (4-methyl-2-quinazolinyl)methanamine: Another derivative with slight structural variations

Uniqueness

Methyl[(4-methylquinazolin-2-yl)methyl]amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various fields .

Biologische Aktivität

Methyl[(4-methylquinazolin-2-yl)methyl]amine (CAS No. 1240527-06-3) is a compound that has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a quinazoline moiety, which is known for its diverse biological activities. The molecular formula is C10H12N2C_{10}H_{12}N_2 with a molecular weight of approximately 160.22 g/mol. The compound's structure facilitates interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily linked to its role as a Dipeptidyl Peptidase IV (DPP-4) inhibitor . DPP-4 is an enzyme involved in glucose metabolism and immune regulation. Inhibition of this enzyme can lead to increased levels of incretin hormones, which are crucial for insulin secretion and glucose homeostasis. This mechanism underlies the potential use of this compound in treating type 2 diabetes and related metabolic disorders .

Therapeutic Applications

  • Type 2 Diabetes Management : The compound has been studied for its effectiveness in managing type 2 diabetes mellitus through its DPP-4 inhibitory activity. It has shown promise in enhancing insulin sensitivity and lowering blood glucose levels .
  • Obesity Treatment : Due to its impact on metabolic pathways, this compound may also have applications in obesity management by regulating appetite and energy expenditure .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Quinazoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Methylation : The final step often involves methylating the amine group to yield the target compound.

Study 1: DPP-4 Inhibition

In a study evaluating various DPP-4 inhibitors, this compound was found to exhibit significant inhibitory activity against DPP-4, with an IC50 value comparable to established inhibitors like sitagliptin and vildagliptin. This suggests that it could serve as a lead compound for further drug development aimed at managing diabetes .

Study 2: Pharmacokinetics and Safety Profile

Research into the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics, with preliminary safety assessments showing no significant toxicity at therapeutic doses. Long-term studies are necessary to fully understand its safety profile .

Comparative Analysis with Similar Compounds

Compound NameDPP-4 Inhibition (IC50)Therapeutic Use
This compoundSimilar to sitagliptinType 2 Diabetes
Sitagliptin~20 nMType 2 Diabetes
Vildagliptin~30 nMType 2 Diabetes

Eigenschaften

IUPAC Name

N-methyl-1-(4-methylquinazolin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-9-5-3-4-6-10(9)14-11(13-8)7-12-2/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTGCQKWFYJNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.